Cas no 2227709-16-0 (rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol)

rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol
- EN300-1624836
- 2227709-16-0
-
- インチ: 1S/C11H16OS/c1-8-6-9(7-13-8)10-4-2-3-5-11(10)12/h6-7,10-12H,2-5H2,1H3/t10-,11+/m0/s1
- InChIKey: IJTRSYIAOUVUNF-WDEREUQCSA-N
- ほほえんだ: S1C(C)=CC(=C1)[C@@H]1CCCC[C@H]1O
計算された属性
- せいみつぶんしりょう: 196.09218630g/mol
- どういたいしつりょう: 196.09218630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 48.5Ų
rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1624836-5.0g |
rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol |
2227709-16-0 | 5g |
$3189.0 | 2023-06-04 | ||
Enamine | EN300-1624836-0.05g |
rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol |
2227709-16-0 | 0.05g |
$924.0 | 2023-06-04 | ||
Enamine | EN300-1624836-10.0g |
rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol |
2227709-16-0 | 10g |
$4729.0 | 2023-06-04 | ||
Enamine | EN300-1624836-0.25g |
rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol |
2227709-16-0 | 0.25g |
$1012.0 | 2023-06-04 | ||
Enamine | EN300-1624836-0.1g |
rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol |
2227709-16-0 | 0.1g |
$968.0 | 2023-06-04 | ||
Enamine | EN300-1624836-2500mg |
rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol |
2227709-16-0 | 2500mg |
$1230.0 | 2023-09-22 | ||
Enamine | EN300-1624836-0.5g |
rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol |
2227709-16-0 | 0.5g |
$1056.0 | 2023-06-04 | ||
Enamine | EN300-1624836-1.0g |
rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol |
2227709-16-0 | 1g |
$1100.0 | 2023-06-04 | ||
Enamine | EN300-1624836-5000mg |
rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol |
2227709-16-0 | 5000mg |
$1821.0 | 2023-09-22 | ||
Enamine | EN300-1624836-50mg |
rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol |
2227709-16-0 | 50mg |
$528.0 | 2023-09-22 |
rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol 関連文献
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-olに関する追加情報
Introduction to rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol (CAS No. 2227709-16-0)
Rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol (CAS No. 2227709-16-0) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a cyclohexane ring substituted with a 5-methylthiophenyl group, which imparts distinct stereochemical and electronic features.
The synthesis of rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol has been extensively studied, with various methodologies reported in the literature. One notable approach involves the use of organocatalytic asymmetric synthesis, which allows for the efficient and enantioselective preparation of this compound. This method not only enhances the yield but also ensures high enantiomeric purity, making it a valuable tool in the development of chiral pharmaceuticals.
In terms of its biological significance, recent studies have highlighted the potential of rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol as a lead compound in drug discovery. Research has shown that this compound exhibits promising anti-inflammatory and analgesic properties, making it a candidate for the treatment of various inflammatory disorders and pain conditions. The mechanism of action is believed to involve the modulation of key signaling pathways involved in inflammation and pain sensation.
Furthermore, the pharmacokinetic properties of rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol have been investigated to assess its suitability for therapeutic applications. Studies have demonstrated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effectiveness as a drug candidate. The compound's low toxicity and high stability further support its potential for clinical development.
The structural diversity of rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol also makes it an attractive scaffold for medicinal chemistry optimization. Researchers have explored various structural modifications to enhance its biological activity and pharmacological properties. For instance, the introduction of additional functional groups or modifications to the thiophene ring can significantly alter the compound's binding affinity to target proteins and improve its therapeutic efficacy.
In addition to its therapeutic potential, rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol has been studied for its applications in materials science and chemical sensing. The unique electronic properties of the thiophene moiety make it suitable for use in organic electronic devices and sensors. Recent advancements in this area have led to the development of novel materials with enhanced performance characteristics.
The environmental impact of rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol has also been considered in recent research. Studies have focused on developing sustainable synthesis methods that minimize waste generation and reduce environmental footprint. Green chemistry principles are increasingly being applied to ensure that the production and use of this compound are environmentally responsible.
In conclusion, rac-(1R,2S)-2-(5-methylthiophen-3-yl)cyclohexan-1-ol (CAS No. 2227709-16-0) is a versatile compound with significant potential in multiple areas of research and application. Its unique structural features, coupled with its promising biological activities and favorable pharmacokinetic properties, make it an important molecule for further investigation and development in both academic and industrial settings.
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